AAG-1 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1614235-14-1 |
|---|---|
Molecular Formula |
C16H18ClN3O2 |
Molecular Weight |
319.78 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H17N3O2.ClH/c1-10-9-14-15(17-11(2)18-16(14)21-10)19(3)12-5-7-13(20-4)8-6-12;/h5-9H,1-4H3;1H |
InChI Key |
WZIIUILMMRGPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)C)N(C)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of Aag 1 Hydrochloride
Synthetic Pathways for the Hydroquinone (B1673460) Hydrochloride Analog of 17-Allylamino-17-demethoxygeldanamycin (B10781263)
The primary synthetic route to AAG-1 hydrochloride (also referred to as IPI-504 or compound 1a ) involves the chemical reduction of the benzoquinone moiety of 17-AAG (compound 1b ). acs.org This transformation is a critical step in converting the poorly soluble parent compound into a highly soluble hydroquinone salt.
The synthesis is achieved using sodium hydrosulfite (Na₂S₂O₄) in a biphasic solvent system of ethyl acetate (B1210297) and water. acs.org The progress of the reaction can be monitored visually, as the vibrant purple color of the 17-AAG solution transitions to a yellow hue, indicative of the formation of the hydroquinone. acs.org
The detailed procedure is as follows: A solution of 17-AAG in ethyl acetate is treated with a 10% aqueous solution of sodium hydrosulfite. This mixture is stirred vigorously at room temperature for approximately one hour until the color change is complete. The organic layer, now containing the hydroquinone free base, is separated, washed with brine, and dried over magnesium sulfate (B86663). To form the stable hydrochloride salt, the filtered organic solution is acidified with a solution of hydrogen chloride in ethyl acetate. This causes the this compound to precipitate as an off-white or pale yellow solid, which can then be isolated in high purity and yield. acs.org
Table 1: Synthesis of this compound (1a) | Step | Reagents and Conditions | Observation | Product | Yield | |---|---|---|---|---| | 1 | 17-AAG (1b ), Ethyl Acetate, 10% aq. Na₂S₂O₄ | Vigorous stirring, 1 hr, 22 °C | Purple solution turns yellow | 17-AAG Hydroquinone (free base) | Not isolated | | 2 | HCl in Ethyl Acetate | Precipitation of a white suspension | this compound (1a ) | 80% |
Strategies for Enhancing Solubility and Pharmaceutical Properties through Chemical Modification
The primary challenge associated with 17-AAG is its poor aqueous solubility, which complicates its clinical administration. acs.orgpnas.org The core strategy to overcome this limitation was the conversion of the benzoquinone structure of 17-AAG into its corresponding hydroquinone hydrochloride salt, this compound. acs.orgnih.gov
The rationale behind this modification lies in the differing physicochemical properties of quinones and hydroquinones. The hydroquinone form is inherently more water-soluble. Furthermore, converting the hydroquinone free base into its hydrochloride salt significantly enhances its stability and solubility. acs.orgpnas.org Protonation of the aniline (B41778) nitrogen decreases the electron density in the aromatic ring, which in turn reduces the oxidative potential of the hydroquinone, making it less prone to air oxidation back to the quinone form. nih.gov This increased stability allows for the isolation of this compound as a solid in high purity and facilitates its formulation in simple aqueous solutions, obviating the need for organic excipients. nih.gov
Preparation of Related Semisynthetic Derivatives
To further explore the structure-activity relationship and metabolic profile, several related semisynthetic derivatives of this compound have been prepared. These include hydroquinone hydrochloride derivatives of known metabolites of 17-AAG and analogues designed to be "locked" in the reduced hydroquinone state. acs.org
Derivatives of Metabolites: In biological systems, 17-AAG (1b ) is metabolized to a dealkylated analogue, 17-amino-17-demethoxygeldanamycin (2b or 17-AG), and a diol (3b ). The corresponding hydroquinone hydrochloride derivatives, 2a and 3a , were synthesized from these metabolites using the same biphasic reduction and salt formation methodology applied to 17-AAG. These derivatives were found to have solubility and stability profiles similar to this compound. acs.org
"Locked" Hydroquinone Analogues: To prevent the in vivo oxidation of the hydroquinone back to the quinone, derivatives were designed to be "locked" in the hydroquinone form.
Hydroquinone Carbamate (B1207046) (5): This derivative was synthesized by treating the 17-AAG hydroquinone with triphosgene. This reaction yielded the carbamate along with several other acylated products. acs.org
Hydroquinone Amide (6): This compound was prepared by first acylating the 17-amino position of the hydroquinone with bromoacetyl chloride. Subsequent treatment with a base facilitates an intramolecular cyclization via the 18-phenol group to yield the final hydroquinone amide. These "locked" compounds proved to be stable during chromatographic purification. acs.org
Table 2: Related Semisynthetic Derivatives of AAG-1
| Compound No. | Starting Material | Brief Synthetic Description | Purpose of Derivatization |
|---|---|---|---|
| 2a | 17-amino-17-demethoxygeldanamycin (2b ) | Biphasic reduction with Na₂S₂O₄, followed by HCl salt formation. | To evaluate the hydroquinone form of a known metabolite. |
| 3a | Diol metabolite of 17-AAG (3b ) | Biphasic reduction with Na₂S₂O₄, followed by HCl salt formation. | To evaluate the hydroquinone form of a known metabolite. |
| 5 | 17-AAG Hydroquinone | Treatment with triphosgene. | To create a derivative "locked" in the hydroquinone state. |
| 6 | 17-AAG Hydroquinone | Acylation with bromoacetyl chloride, followed by base-mediated cyclization. | To create a derivative "locked" in the hydroquinone state. |
Methodologies for Chemical Synthesis and Purification
The synthesis of this compound and its derivatives employs standard organic chemistry techniques. The key reduction step is carried out in a biphasic system to facilitate the reaction and subsequent separation. acs.org
Following the reduction of the quinone to the hydroquinone, the purification process begins with a standard aqueous workup. The organic layer containing the hydroquinone free base is separated from the aqueous layer. It is then washed with brine to remove any remaining water-soluble impurities and the reducing agent. The organic solution is dried using an anhydrous salt like magnesium sulfate to remove residual water. acs.org
The final and crucial purification step is the precipitation of the hydrochloride salt. After filtering off the drying agent, a solution of hydrogen chloride in an organic solvent (e.g., ethyl acetate) is added to the filtrate under a nitrogen atmosphere to prevent oxidation. The acidification to a pH of 2-3 causes the this compound to precipitate out of the solution as a solid. This solid is then collected by filtration, washed, and dried in vacuo to yield the final product in high purity. acs.org The purity and identity of the final compound and its intermediates are typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net
Iv. Preclinical Biological Efficacy Studies
In Vitro Efficacy in Cancer Cell Lines
The in vitro efficacy of AAG-1 hydrochloride has been evaluated across a diverse range of cancer cell lines, demonstrating its potent anti-proliferative and cytostatic effects.
This compound has shown potent anti-proliferative activities against several tumor cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) typically ranging from 10 to 40 nmol/L. nih.govaacrjournals.org
Myeloma: In multiple myeloma (MM) cell lines, this compound has demonstrated significant cytotoxic effects. Studies on the RPMI-8226 and MM1.S human multiple myeloma cell lines showed that this compound induces apoptosis and stimulates the degradation of key signaling proteins. nih.govresearchgate.net The EC50 values for these effects were consistently in the range of 200–400 nM. nih.govresearchgate.net Furthermore, it was observed that this compound inhibits the secretion of immunoglobulin light chain from RPMI-8226 cells with an EC50 of approximately 300 nM. nih.govresearchgate.net Treatment of MM1.s and RPMI-8226 cell lines with this compound resulted in an EC50 of 307 ± 51 nM. nih.gov
Gallbladder Cancer: While direct in vitro studies on gallbladder cancer (GBC) cell lines using this compound are not extensively detailed in the reviewed literature, its precursor, 17-AAG, has been identified as a potent inhibitor in a screen of 130 small molecules against seven GBC cell lines. nih.gov New water-soluble analogs of 17-AAG, such as this compound (retaspimycin), are noted to have superior antitumor activity in preclinical studies. nih.gov
Neuroblastoma: Detailed in vitro efficacy data of this compound specifically in neuroblastoma cell lines is limited in the available literature. However, Hsp90 inhibitors as a class are recognized for their potential in treating neuroblastoma.
| Cell Line | Cancer Type | Efficacy Metric | Value |
| RPMI-8226 | Multiple Myeloma | EC50 | ~200–400 nM |
| MM1.S | Multiple Myeloma | EC50 | ~200–400 nM |
| MM1.s | Multiple Myeloma | EC50 | 307 ± 51 nM |
This compound primarily exerts its anti-tumor effects through cytostatic mechanisms, leading to the inhibition of cell proliferation and the induction of apoptosis. In glioma cell lines, treatment with this compound led to an increase in the sub-G1 population of cells and induced DNA fragmentation, which are characteristic of apoptosis. researchgate.net In diffuse large B-cell lymphoma (DLBCL) cell lines, this compound inhibited proliferation and induced apoptosis at low micromolar concentrations. drugbank.com
This compound was developed as a more soluble analog of 17-AAG to overcome formulation challenges. researchgate.netfrontiersin.org In vitro and in vivo, this compound interconverts with 17-AAG. nih.govfrontiersin.org Studies comparing the two have shown that this compound has bioequivalent or slightly more potent actions. nih.govresearchgate.net
In multiple myeloma cell lines (RPMI-8226 and MM1.S), the cytotoxic effects and the ability to stimulate the degradation of Hsp90 client proteins were virtually the same for both this compound and 17-AAG, with EC50 values around 200–400 nM. nih.govresearchgate.net
A study on MM1.s and RPMI-8226 cells showed similar potency in affecting cell viability, with an EC50 of 307 ± 51 nM for this compound and 306 ± 38 nM for 17-AAG. nih.gov
It has been noted that the hydroquinone (B1673460) form (the free base of this compound) is a significantly more potent inhibitor of Hsp90 than 17-AAG. aacrjournals.org
There is limited direct comparative data available in the search results for this compound against 17-AEPGA and 17-DMAG.
Antibacterial Activity: No information was found in the provided search results regarding the antibacterial activity of this compound. The parent compound, geldanamycin (B1684428), was initially identified for its antibiotic properties.
In Vivo Efficacy in Preclinical Animal Models
The anti-tumor activity of this compound has been confirmed in several in vivo xenograft models.
Myeloma: this compound has demonstrated significant anti-tumor effects in xenograft models of multiple myeloma. nih.govresearchgate.net In mice bearing RPMI-8226 MM tumors, treatment with this compound resulted in tumor reductions of up to 71%. frontiersin.org This anti-tumor activity was correlated with a reduction in serum levels of secreted λ chain antibody. frontiersin.org In an orthotopic model using MM1.s cells, this compound significantly increased survival. frontiersin.org One study showed that this compound was retained in tumor tissue at pharmacologically active concentrations for up to 48 hours after administration, long after it was cleared from the plasma. nih.govfrontiersin.org
Gallbladder Cancer: While a study demonstrated the in vivo efficacy of 17-AAG in reducing subcutaneous gallbladder tumor size in a xenograft model, specific in vivo data for this compound in GBC xenografts is not detailed in the search results. However, it is mentioned that water-soluble analogs like this compound have shown superior antitumor activity in preclinical studies. nih.gov
Neuroblastoma: There is limited specific information in the search results on the in vivo efficacy of this compound in neuroblastoma xenograft models.
Modulatory Effects on Tumor Biomarkers and Histopathology in Vivo
In preclinical in vivo models, this compound (17-AAG) has demonstrated significant anti-tumor activity by modulating key biomarkers and inducing notable changes in tumor histopathology. d-nb.infooncotarget.com By inhibiting HSP90, 17-AAG disrupts the stability and function of numerous oncogenic "client" proteins that are critical for tumor growth and survival. d-nb.infoaacrjournals.org
Studies in various cancer models, including breast, gallbladder, and liposarcoma, have shown that 17-AAG treatment leads to the depletion of multiple HSP90 client proteins. d-nb.infooncotarget.comiiarjournals.org In a preclinical model of NEU/HER2-driven breast cancer, administration of 17-AAG resulted in a significant, dose-dependent regression of mammary tumors. d-nb.info Western blot analysis of these tumors confirmed a significant depletion of key HSP90 client proteins, including NEU/HER2, C-RAF, and CDK4, alongside the induction of heat shock protein HSP72, a known pharmacodynamic marker of HSP90 inhibition. d-nb.infonih.gov
Similarly, in gallbladder cancer xenograft models, 17-AAG treatment effectively reduced tumor size. oncotarget.com This anti-tumor effect was associated with the downregulation of HSP90 target proteins such as EGFR, AKT, phospho-AKT, Cyclin B1, and phospho-ERK. oncotarget.com In a liposarcoma mouse model, 17-AAG not only inhibited tumor growth but also reduced the expression of proteins involved in angiogenesis and oncogenic signaling, including vascular endothelial growth factor receptor 2 (VEGFR2), CD31, and signal transducer and activator of transcription-3 (STAT3). iiarjournals.org
Histopathological analysis is crucial for evaluating the cellular response to treatment. While detailed histopathological descriptions are specific to each study, the observed reduction in tumor volume and downregulation of proliferation and survival markers like phospho-AKT and Cyclin D1 suggest that 17-AAG induces cell cycle arrest and apoptosis. oncotarget.comresearchgate.net The compound's ability to degrade a wide array of oncoproteins makes it a potent agent in cancers addicted to specific HSP90 client proteins. aacrjournals.orgnih.gov
**Table 1: Modulatory Effects of 17-AAG on Tumor Biomarkers *in Vivo***
| Cancer Model | Biomarker | Effect of 17-AAG | Reference |
|---|---|---|---|
| NEU/HER2+ Breast Cancer | NEU/HER2 | Depletion | d-nb.info |
| C-RAF | Depletion | d-nb.info | |
| CDK4 | Depletion | d-nb.info | |
| HSP72 | Induction | d-nb.info | |
| Gallbladder Cancer | EGFR | Reduction | oncotarget.com |
| AKT / phospho-AKT | Reduction | oncotarget.com | |
| Cyclin D1 | Reduction | oncotarget.com | |
| Liposarcoma | VEGFR2 | Downregulation | iiarjournals.org |
| CD31 | Downregulation | iiarjournals.org | |
| STAT3 | Downregulation | iiarjournals.org | |
| Ovarian Cancer | c-RAF-1 | Depletion | acs.org |
Investigations into Other Biological Activities
Beyond its established anti-cancer properties, research has uncovered other significant biological activities of 17-AAG, particularly in the realms of neuroprotection and anti-inflammation.
17-AAG has demonstrated notable neuroprotective effects, largely attributed to its ability to promote neurogenesis. nih.govfrontiersin.org In a mouse model of subarachnoid hemorrhage (SAH), a condition often leading to inflammation and reduced neurogenesis, 17-AAG administration yielded significant therapeutic benefits. nih.govnih.gov
The treatment was found to increase the levels of crucial neurogenesis markers. nih.gov These include brain-derived neurotrophic factor (BDNF), an essential neurotrophic factor for neuronal survival and growth, and doublecortin (DCX), a protein marker for immature, migrating neurons. nih.govmnba-journal.com Furthermore, immunohistochemistry revealed an increased number of 5-bromo-2'-deoxyuridine (B1667946) (BrdU)-positive cells in the hippocampus of 17-AAG-treated mice, indicating an increase in newly generated neuronal progenitors. nih.govnih.gov Double immunofluorescence staining confirmed that 17-AAG treatment notably increased the number of cells positive for both BrdU and DCX, signifying enhanced neurogenesis. frontiersin.org These findings suggest that by inhibiting HSP90, 17-AAG can foster a pro-neurogenesis environment, protecting against neuronal damage. nih.govfrontiersin.org
Table 2: Effects of 17-AAG on Neurogenesis Markers
| Marker | Function | Effect of 17-AAG | Reference |
|---|---|---|---|
| BDNF | Neurotrophic factor promoting neuron growth and survival | Increased levels | nih.govnih.gov |
| DCX | Marker of immature and migrating neurons | Increased levels | nih.govnih.gov |
| BrdU+ cells | Label for newly synthesized DNA (cell proliferation) | Increased number | nih.govnih.gov |
| BrdU+/DCX+ cells | Newly generated neuronal progenitors | Increased number | frontiersin.org |
The anti-inflammatory effects of 17-AAG are significantly mediated through its modulation of the P2X7 receptor (P2X7R)/NLRP3 inflammasome pathway. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). mdpi.com The P2X7 receptor, an ATP-gated ion channel, is a key activator of this inflammasome. mdpi.comresearchgate.net
Research has shown that HSP90 is essential for the stabilization and function of the P2X7 receptor. researchgate.net In a mouse model of SAH, the condition induced an increase in HSP90, NLRP3, ASC (an adaptor protein), caspase-1, and IL-1β. nih.govnih.gov By inhibiting HSP90, 17-AAG administration significantly reduced the levels of these pro-inflammatory factors. nih.govnih.gov This indicates that 17-AAG disrupts the P2X7R/NLRP3 inflammasome axis, thereby reducing inflammation. nih.govfrontiersin.org Interestingly, the expression of the P2X7 receptor itself was not affected by 17-AAG treatment, suggesting the mechanism of action is through the inhibition of its HSP90-dependent function rather than its expression. nih.govmdpi.com
Table 3: Modulation of the P2X7R/NLRP3 Inflammasome Pathway by 17-AAG
| Pathway Component | Role | Effect of 17-AAG | Reference |
|---|---|---|---|
| HSP90 | Stabilizes P2X7R and other proteins | Inhibited/Reduced levels | nih.govnih.gov |
| NLRP3 | Core protein of the inflammasome complex | Reduced levels | nih.govnih.gov |
| ASC | Adaptor protein for inflammasome assembly | Reduced levels | nih.gov |
| Caspase-1 | Enzyme that processes pro-IL-1β | Reduced levels | nih.govnih.gov |
| IL-1β | Pro-inflammatory cytokine | Reduced levels | nih.govnih.gov |
| P2X7R | ATP-gated channel, activates NLRP3 inflammasome | Function inhibited (no change in expression) | nih.govmdpi.com |
V. Preclinical Pharmacokinetic and Drug Disposition Investigations
Absorption and Distribution Characteristics in Preclinical Animal Models
Preclinical studies in various animal models have been crucial in characterizing the absorption and distribution of tanespimycin (B1681923) (17-AAG). Following intravenous administration in mice, tanespimycin exhibits wide tissue distribution. aacrjournals.orgmdpi.com It has been observed that the compound penetrates the blood-brain barrier. nih.gov Studies in mice have shown that after intravenous injection, tanespimycin is detectable in tissues for up to 8 hours, with higher concentrations found in the lungs, spleen, and liver, which may be related to its low water solubility. mdpi.com
In dogs, intravenous administration also resulted in a rapid peak in plasma concentrations followed by a swift decline, particularly within the first four hours, suggesting significant tissue distribution. mdpi.com A comparison of plasma and subcutaneous tissue concentrations in dogs indicated a lower concentration in the subcutaneous tissue, further supporting a high degree of tissue distribution. mdpi.com
While intraperitoneal injection in mice leads to excellent bioavailability, oral bioavailability is poor. nih.gov The compound's limited aqueous solubility presents a challenge, often requiring formulation with agents like Cremophor EL for administration in preclinical studies. nih.gov Research into alternative formulations, such as polymeric micelles, has shown the potential to increase solubility and alter pharmacokinetic parameters like the area under the curve (AUC) and volume of distribution (Vd) in rats. nih.gov
| Animal Model | Route of Administration | Key Findings on Absorption & Distribution | References |
| Mice | Intraperitoneal | Excellent bioavailability. | nih.gov |
| Oral | Poor bioavailability. | nih.gov | |
| Intravenous | Widely distributes into tissues, including the brain. Detectable for up to 8 hours, with higher concentrations in the lungs, spleen, and liver. | aacrjournals.orgmdpi.comnih.gov | |
| Dogs | Intravenous | Rapid peak plasma concentration followed by a swift decline. High degree of tissue distribution. | mdpi.com |
| Rats | Intravenous | A micellar formulation increased serum AUC and volume of distribution compared to a standard formulation. | nih.gov |
Metabolic Pathways and Metabolite Profiling in Preclinical Species
Tanespimycin undergoes extensive hepatic metabolism. aacrjournals.orgnih.gov Preclinical investigations have identified key metabolic pathways and profiled its metabolites in various species.
A major and active metabolite of tanespimycin is 17-aminogeldanamycin (17-AG). aacrjournals.orghaematologica.orghaematologica.org This metabolite is significant because it retains Hsp90 inhibitory activity, comparable to the parent compound. aacrjournals.orgnih.gov In preclinical studies, the formation of 17-AG from tanespimycin has been well-documented. aacrjournals.org The pharmacokinetic profile of 17-AG, including its peak plasma concentration and area under the curve, has been shown to increase with the dose of tanespimycin, although with more variability than the parent drug. aacrjournals.org
The primary enzymatic system responsible for the metabolism of tanespimycin is the cytochrome P450 (CYP) system, specifically the CYP3A4 isozyme. nih.govresearchgate.net CYP3A4 catalyzes the conversion of tanespimycin to its metabolites, including 17-AG. aacrjournals.org Interestingly, it has been noted that both tanespimycin and its primary metabolites can inhibit CYP3A4, which could potentially slow down their own degradation. researchgate.net Genetic polymorphisms in CYP3A5 have also been identified as a factor that can affect the clearance of tanespimycin. haematologica.org
Clearance and Elimination Mechanisms
The clearance of tanespimycin and its metabolites is primarily handled by the hepatobiliary system. mdpi.comaacrjournals.org In preclinical models and human studies, urinary excretion of tanespimycin is minimal, accounting for less than 10% of the administered dose. mdpi.comaacrjournals.org This indicates that the liver plays the principal role in eliminating the compound from the body.
In dogs, the clearance of tanespimycin from plasma was found to be relatively consistent across different doses. mdpi.com Studies in rats using a novel micellar formulation showed a decrease in hepatic clearance and an increase in renal clearance compared to the standard formulation. nih.gov The half-life of tanespimycin in preclinical models is relatively short. For instance, in one study with leukemia patients that referenced preclinical data, the half-life was reported to be approximately 4.5 hours, while its active metabolite, 17-AG, had a slightly longer half-life of around 6.1 hours. haematologica.org
| Parameter | Finding | Species/Context | References |
| Primary Route | Hepatobiliary system | Humans, Dogs | mdpi.comaacrjournals.org |
| Urinary Excretion | <10% of dose | Humans | mdpi.comaacrjournals.org |
| Mean Clearance (Tanespimycin) | 17.8 ± 6.4 L/h/m² | Leukemia patients (informed by preclinical) | haematologica.org |
| Mean Clearance (17-AG) | Similar to tanespimycin | Leukemia patients (informed by preclinical) | haematologica.org |
| Half-life (Tanespimycin) | 4.5 ± 2.7 h | Leukemia patients (informed by preclinical) | haematologica.org |
| Half-life (17-AG) | 6.1 ± 1.9 h | Leukemia patients (informed by preclinical) | haematologica.org |
Protein Binding Dynamics in Preclinical Plasma
In preclinical plasma, tanespimycin and its active metabolite, 17-AG, are highly protein-bound, with binding reported to be greater than 90%. aacrjournals.org This extensive binding has significant implications for the drug's distribution and availability to target tissues.
A key plasma protein involved in the binding of tanespimycin is alpha-1-acid glycoprotein (B1211001) (AAG), also known as orosomucoid. aacrjournals.orgmdpi.comaacrjournals.orgaacrjournals.orguq.edu.auiiarjournals.orgresearchgate.net AAG is a major binding protein for many basic and lipophilic drugs. mdpi.com The concentration of AAG can increase during various pathological conditions, including cancer and inflammation, which can, in turn, alter the free fraction of drugs that bind to it. mdpi.comnih.gov The interaction with AAG is a critical factor in the pharmacokinetics of tanespimycin, influencing its distribution, clearance, and the concentration of the unbound, pharmacologically active drug. nih.gov
Interactions with Human Serum Albumin (HSA)
Preclinical research indicates that AAG-1 hydrochloride exhibits significant interactions with plasma proteins, particularly Human Serum Albumin (HSA). This binding is a critical determinant of the compound's pharmacokinetic profile, influencing its distribution, availability at target sites, and elimination.
Studies have shown that this compound's interaction with albumin is notable. The binding of albumin to this compound can result in the formation of nanometer-sized particles, a mechanism that is thought to facilitate higher drug concentrations within tumor tissues by enhancing uptake. nih.gov The total human plasma protein binding for this compound is estimated to be around 70%. cancer.gov
In vitro experiments using drug delivery systems have further elucidated this interaction. For instance, when encapsulated in polymeric micelles, this compound demonstrated a controlled release profile in the presence of bovine serum albumin. Specifically, in a pH 7.4 buffer solution containing bovine serum albumin, 62% of the compound was released from the micelles over a 24-hour period, highlighting the role of albumin in modulating the availability of the free drug. researchgate.net DrugBank officially lists albumin as a protein carrier for the compound, underscoring its role in the transport and regulation of the drug in the bloodstream. drugbank.com
Table 1: Summary of this compound Interaction with Serum Albumin
| Parameter | Finding | Source(s) |
|---|---|---|
| Primary Binding Protein | Human Serum Albumin (HSA) | nih.govdrugbank.com |
| Total Human Protein Binding | ~70% | cancer.gov |
| Interaction Mechanism | Forms nanoparticle-like complexes with albumin, potentially enhancing tumor uptake. | nih.gov |
| In Vitro Release (from micelles) | 62% released over 24 hours in the presence of bovine serum albumin. | researchgate.net |
Tissue Distribution and Retention Studies in Preclinical Models
Tissue distribution studies are fundamental to understanding the disposition of a drug candidate throughout the body. In preclinical models, this compound has been shown to distribute widely into tissues following systemic administration.
Investigations in murine models after intravenous (IV) bolus delivery revealed that this compound rapidly distributes to a range of tissues. nih.gov However, distribution into the brain was minimal. nih.gov This suggests that the compound does not readily cross the blood-brain barrier. Substantial concentrations of its primary active metabolite, 17-AG, were also measured in each tissue evaluated. nih.gov
Studies in canine models further support the observation of extensive tissue distribution. Following IV administration, plasma concentrations of this compound declined rapidly, while lower concentrations were found in subcutaneous tissue, a finding indicative of a high degree of tissue dissemination. mdpi.com The highest concentrations were observed in the lungs, spleen, and liver, which is likely related to the compound's low aqueous solubility. mdpi.com
Table 2: Tissue Distribution of this compound in Female CD2F1 Mice
| Tissue | Distribution Level | Source(s) |
|---|---|---|
| Lungs | High | mdpi.com |
| Spleen | High | mdpi.com |
| Liver | High | mdpi.com |
| Kidney | Moderate | nih.gov |
| Heart | Moderate | nih.gov |
| Skeletal Muscle | Moderate | nih.gov |
| Fat | Moderate | nih.gov |
| Brain | Minimal | nih.gov |
Vi. Structure Activity Relationship Sar and Computational Studies
Identification of Essential Structural Features for Hsp90 Inhibitory Activity
AAG-1 hydrochloride belongs to the ansamycin (B12435341) class of Hsp90 inhibitors, which are characterized by a macrocyclic lactam structure. nih.govnih.gov Its activity is intrinsically linked to that of its parent compound, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), as this compound is the more water-soluble hydroquinone (B1673460) form of 17-AAG. nih.govnih.gov The essential structural components for the inhibitory activity of this class of compounds against Hsp90 are well-defined and center on their ability to competitively bind to the N-terminal ATP-binding pocket of the chaperone. scispace.combiomolther.org
Key structural features include:
The Benzoquinone/Hydroquinone Moiety: The planar quinone ring of 17-AAG, or the hydroquinone ring in this compound, is a cornerstone of the pharmacophore. nih.govnih.gov This part of the molecule engages in crucial interactions with the amino acid residues of the ATP-binding site. wikipedia.org The hydroquinone form, as found in this compound, is considered a more potent inhibitor of Hsp90 and is likely the more relevant form in vivo. nih.gov
The C-17 Substituent: The substitution of the methoxy (B1213986) group of the parent natural product, geldanamycin (B1684428), at the C-17 position with an allylamino group (as in 17-AAG) was a key modification. nih.gov This substitution is crucial for modulating the electronic properties of the quinone ring and for establishing specific interactions within the binding pocket, ultimately improving the compound's profile compared to geldanamycin. nih.gov
Analysis of Substituent Effects on Potency and Selectivity
The potency and selectivity of ansamycin-based Hsp90 inhibitors are highly sensitive to substitutions on the core scaffold. The development of 17-AAG, and subsequently this compound, emerged from systematic modifications of geldanamycin to improve its therapeutic index.
Substitution at C-17: Introducing an electron-releasing amino substituent at the C-17 position generally decreases the reduction potential of the quinone ring, which has been linked to reduced toxicity. nih.gov The allylamino group in 17-AAG and the dimethylaminoethylamino group in 17-DMAG (alvespimycin) are examples of modifications that retain potent Hsp90 inhibition while offering a better profile than the parent compound, geldanamycin. nih.govbiomolther.org Specifically, the transformation of 17-AAG into its hydroquinone hydrochloride salt (this compound) significantly enhances water solubility, a major formulation challenge with 17-AAG. nih.govnih.gov
Substitution at C-19: Studies on other geldanamycin analogs have shown that substitutions at the C-19 position can also influence activity. For instance, 19-phenyl analogs were found to be more potent in growth inhibition studies in cells overexpressing the NQO1 enzyme, suggesting that this position can be modified to tune bioactivity. nih.gov
Quaternization of Amino Substituents: For analogs containing a tertiary amine, quaternization has been explored as a strategy to further increase water solubility and reduce toxicity in normal cells. nih.gov
These modifications highlight a clear SAR where the C-17 position is a critical site for introducing substituents that can fine-tune the molecule's physicochemical properties and biological activity without compromising its core inhibitory function.
Rational Design Principles for Novel this compound Analogs
The journey from geldanamycin to this compound exemplifies key principles of rational drug design. The primary goals for creating novel analogs are to enhance potency, improve selectivity, increase aqueous solubility, and optimize pharmacokinetic profiles.
The successful design of this compound was based on the following principle:
Improving Physicochemical Properties: The primary driver for the development of this compound was to overcome the poor water solubility of 17-AAG. nih.gov By reducing the quinone to a hydroquinone and forming the hydrochloride salt, a more soluble and clinically manageable compound was created. nih.govnih.gov This demonstrates a core design principle: modifying the scaffold to improve "drug-like" properties.
Future rational design of novel analogs is guided by several established principles:
Structure-Based Design: With the availability of crystal structures of Hsp90 in complex with inhibitors, designers can target specific interactions within the binding pockets. nih.govmdpi.com This allows for the design of molecules that form more stable and specific contacts.
Targeting Hydrophobic Pockets: The Hsp90 N-terminal domain contains distinct hydrophobic pockets (termed B and C pockets) adjacent to the main ATP-binding site (pocket A). mdpi.com Designing analogs with substituents that can extend into and occupy these pockets can lead to enhanced potency and selectivity.
Modulating Conformation: Different inhibitor scaffolds can induce distinct conformational changes in Hsp90, particularly in the "ATP-lid" region. mdpi.com Analogs can be designed to stabilize specific conformations that are incompatible with the chaperone's function.
Molecular Modeling and Docking Simulations of Ligand-Target Interactions
Computational studies, including molecular docking and molecular dynamics (MD) simulations, have provided atomic-level insights into how ansamycin inhibitors like 17-AAG (the parent of this compound) bind to Hsp90. nih.govplos.org These models are crucial for understanding SAR and for the rational design of new inhibitors. umich.edu
Docking simulations consistently place 17-AAG within the ATP-binding site located in the N-terminal domain of Hsp90. nih.govnih.gov The simulations reveal key intermolecular interactions that anchor the ligand in the pocket:
Hydrogen Bonds: The inhibitor forms a network of hydrogen bonds with conserved residues in the binding pocket. A critical interaction involves a hydrogen bond with the side chain of Asp93. nih.gov
Hydrophobic Interactions: The ansa chain and parts of the core ring structure engage in extensive hydrophobic interactions with nonpolar residues, such as Ala55 and Phe138, which contribute significantly to binding affinity. nih.gov
Conformational Fit: The unique, folded conformation of the ansamycin scaffold is complementary to the shape of the Hsp90 nucleotide-binding pocket, a feature that contributes to its selectivity over other ATPases. nih.gov
MD simulations further show that the binding of ligands can induce and stabilize specific conformations of the Hsp90 protein, particularly affecting the dynamics of the N-terminal and middle domains, which is essential for the chaperone cycle. plos.orgd-nb.info
| Amino Acid Residue | Type of Interaction | Significance |
|---|---|---|
| Asp93 | Hydrogen Bond | Critical anchor point for many N-terminal inhibitors. nih.gov |
| Ala55 | Hydrophobic Interaction | Contributes to binding of the hydrophobic core. nih.gov |
| Phe138 | Hydrophobic Interaction | Interacts with the inhibitor's ring system. nih.gov |
| Thr184 | Hydrogen Bond | Often involved in coordinating with the inhibitor. researchgate.net |
In Silico Predictions of Pharmacokinetic Parameters and Drug-Likeness
For this compound, while specific comprehensive in silico ADME reports are not detailed in the provided context, its rational design directly addressed a key predicted pharmacokinetic parameter: solubility. The conversion of 17-AAG to its hydroquinone hydrochloride salt (this compound) was a deliberate strategy to improve its aqueous solubility, a critical factor for intravenous formulation and bioavailability. nih.govnih.govnih.gov
General in silico parameters evaluated for drug candidates include:
Lipinski's Rule of Five: A set of guidelines used to evaluate drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans. researchgate.netbiorxiv.org
Aqueous Solubility (LogS): Predicts the solubility of a compound in water, which affects absorption and formulation. nih.gov this compound was explicitly designed to optimize this parameter.
Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross into the central nervous system.
CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes. nih.gov
Plasma Protein Binding: Predicts the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability.
The development of this compound highlights the successful application of physicochemical principles, which are now largely modeled using in silico tools, to produce a derivative with a more favorable pharmacokinetic profile than its predecessor.
Thermodynamic and Biophysical Characterization of Binding Events
Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Thermal Shift Assays (TSA) provide quantitative data on the energetic forces driving the interaction between a ligand and its target protein. lsmuni.lt These studies offer deep insight into the binding mechanism of Hsp90 inhibitors.
For inhibitors related to this compound, such as 17-AAG, thermodynamic analyses have revealed several key characteristics:
Binding Affinity: ITC measurements have been used to determine the dissociation constant (Kd) of inhibitors, quantifying their binding affinity. For [3H]-17-AAG, the Kd for the N-terminal domain of Hsp90α was determined to be in the low nanomolar range under reducing conditions, indicating very tight binding. acs.org
Enthalpy-Driven Binding: The interaction between many Hsp90 inhibitors and the N-terminal domain is primarily enthalpy-driven (i.e., has a large negative ΔH). acs.org This suggests that the formation of strong, favorable interactions like hydrogen bonds and van der Waals contacts is the main driving force for complex formation. acs.org
Heat Capacity Changes (ΔCp): Measurements of the change in heat capacity upon binding can provide information about conformational changes and the role of water in the interaction. Studies on nucleotide binding to Hsp90 have reported unusual heat capacity changes, which may correspond to significant conformational shifts induced by the ligand. ucl.ac.uk
| Compound | Technique | Parameter | Reported Value | Interpretation |
|---|---|---|---|---|
| 17-AAG | Filter Binding Assay | Kd | 2.4 nM | High-affinity binding to Hsp90α N-terminus. acs.org |
| THS-510 (Fragment) | ITC | ΔG | -7.6 kcal/mol | Spontaneous binding event. acs.org |
| THS-510 (Fragment) | ITC | ΔH | -5.7 kcal/mol | Binding is driven by favorable enthalpic interactions. acs.org |
| THS-510 (Fragment) | ITC | -TΔS | -1.9 kcal/mol | Slightly unfavorable entropic contribution. acs.org |
Note: Data for the fragment THS-510 is shown to illustrate typical thermodynamic signatures for Hsp90 inhibitors as specific ITC data for this compound was not available in the provided search context.
These biophysical characterizations are essential for a complete understanding of the binding event, complementing the structural information from computational models and guiding the optimization of inhibitor potency and selectivity.
Vii. Advanced Methodologies in Aag 1 Hydrochloride Research
In Vitro Biochemical and Cellular Assay Development
In vitro assays form the cornerstone of early-stage compound evaluation, providing a controlled environment to study specific biological activities.
To confirm direct interaction with the Hsp90 molecular chaperone, various biophysical and biochemical assays are employed. These assays are designed to measure the binding affinity and the functional consequence of this binding, which for Hsp90 inhibitors is typically the inhibition of its ATPase activity.
Tryptophan Fluorescence: This technique leverages the intrinsic fluorescence of tryptophan residues within the Hsp90 protein. When a ligand like an Hsp90 inhibitor binds, it can cause a conformational change in the protein, altering the local environment of the tryptophan residues and thus changing the fluorescence intensity. By titrating the inhibitor against a fixed concentration of Hsp90, the change in fluorescence can be plotted to determine the dissociation constant (Kd), a measure of binding affinity. For one Hsp90 inhibitor, 17-AAG, the Kd was determined to be 10.77 μM using this method. researchgate.net
ATPase Activity Inhibition Assay: Hsp90 function is dependent on its ability to bind and hydrolyze ATP. The inhibitory potential of a compound is quantified by measuring the concentration required to reduce this activity by half (IC50). For the inhibitor 17-AAG, the IC50 for inhibition of Hsp90 ATPase activity was found to be 30.90 μM. researchgate.net
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays can monitor the interaction between Hsp90 and its co-chaperones, such as Aha1. nih.gov These assays can identify compounds that modulate this interaction, providing a more nuanced understanding of how a compound affects the entire Hsp90 machinery. nih.gov
| Assay Type | Parameter Measured | Example Finding (17-AAG) |
|---|---|---|
| Tryptophan Fluorescence | Binding Affinity (Kd) | 10.77 μM researchgate.net |
| ATPase Activity Assay | Functional Inhibition (IC50) | 30.90 μM researchgate.net |
| FRET-Based Assay | Modulation of Protein-Protein Interaction | Can detect inhibition or activation of Hsp90-co-chaperone interplay nih.gov |
Following biochemical validation, the focus shifts to understanding the compound's effect on cancer cells. A variety of assays are used to measure changes in cell number, metabolic activity, and the induction of programmed cell death (apoptosis).
Alamar Blue and MTS Assays: These are colorimetric assays widely used to assess cell viability and proliferation. bio-rad-antibodies.comnih.gov They utilize redox indicators (resazurin in Alamar Blue, a tetrazolium salt in MTS) that are reduced by metabolically active cells, resulting in a color change that can be quantified. nih.govthermofisher.combmglabtech.com This provides an indirect measure of the number of viable cells. nih.gov For example, the CellTiter 96 AQueous One Solution Cell Proliferation assay (MTS) is used to determine the number of viable cells after a set period of treatment. nih.gov
Caspase-3/7 Assay: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. Assays like the Caspase-Glo® 3/7 assay measure their activity through a luminescent or fluorescent signal produced when a specific substrate is cleaved. spandidos-publications.comspandidos-publications.combmbreports.org A significant increase in caspase-3/7 activity is a hallmark of apoptosis induction. spandidos-publications.com For instance, treatment of gallbladder cancer (GBC) cell lines with the Hsp90 inhibitor 17-AAG resulted in a substantial, statistically significant increase in the percentage of cells with activated caspases-3 and -7 compared to untreated control cells. nih.gov
Table 1: Effect of Hsp90 Inhibition on Caspase-3/7 Activity in Gallbladder Cancer Cells Data shows the percentage of cells with activated caspases after 72 hours of treatment with 17-AAG, as measured by flow cytometry. nih.gov
| Cell Line | Treatment Group | % Activated Caspase-3/7 | P-value |
|---|---|---|---|
| G-415 | Control | 2.0% | - |
| 12 µM 17-AAG | 16.2% | P < 0.01 | |
| 20 µM 17-AAG | 19.3% | P < 0.001 | |
| GB-d1 | Control | 3.5% | - |
| 12 µM 17-AAG | 68.5% | P < 0.001 | |
| 20 µM 17-AAG | 85.1% | P < 0.001 |
Cancer is characterized by dysregulated cell proliferation, making the cell cycle a critical target. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle. researchgate.netmiltenyibiotec.comwikipedia.org
Flow Cytometry: This method involves staining cells with a fluorescent dye that binds quantitatively to DNA, such as propidium (B1200493) iodide (PI). wikipedia.org The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells, generating a histogram. miltenyibiotec.com This allows for the quantification of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). wikipedia.org Treatment of GBC cells with 17-AAG was shown to cause a G2/M cell cycle arrest. nih.gov
To delve deeper into the molecular mechanisms underlying the observed cellular effects, techniques like Western blotting and immunohistochemistry are indispensable.
Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. sigmaaldrich.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. gladstone.org In the context of Hsp90 inhibition, Western blotting is crucial for confirming the degradation of Hsp90 client proteins, which are key drivers of cancer cell growth and survival. Studies have shown that treatment with 17-AAG significantly reduces the expression of Hsp90 target proteins, including EGFR, AKT, phospho-AKT, phospho-ERK, and Cyclin D1. nih.gov
Immunohistochemistry (IHC): IHC allows for the visualization of protein expression within the context of tissue architecture. cellsignal.com It uses antibodies to detect antigens in preserved tissue sections. cellsignal.comnih.gov This is valuable for both preclinical and clinical research, for example, to evaluate the expression level of Hsp90 in human tumor samples to establish a rationale for using Hsp90 inhibitors. nih.gov
Table 2: Effect of Hsp90 Inhibition on Key Signaling Proteins in GBC Cells Summary of findings from Western blot analysis after treatment with 17-AAG. nih.gov
| Protein Target | Effect of Treatment |
|---|---|
| Hsp90 | Increased expression |
| EGFR | Strongly inhibited |
| AKT | Strongly inhibited |
| Phospho-AKT | Strongly inhibited |
| Phospho-ERK | Strongly inhibited |
| Cyclin D1 | Strongly inhibited |
| Cyclin B1 | Decreased (GB-d1 cells) / Enhanced (G-415 cells) |
Preclinical In Vivo Experimental Design and Evaluation
After demonstrating promising in vitro activity, the compound's efficacy must be evaluated in a living organism.
Animal models, particularly xenograft models, are a critical step in preclinical drug development.
Xenograft Models: These models involve implanting human cancer cells subcutaneously into immunocompromised mice (e.g., NOD-SCID mice). nih.gov Once tumors are established and reach a certain volume, the animals are treated with the investigational compound or a vehicle control. nih.gov Tumor growth is monitored over time by measuring tumor volume. nih.gov At the end of the study, tumors can be excised, weighed, and analyzed using molecular techniques like IHC. Research has shown that in vivo, 17-AAG was effective in reducing the size of subcutaneous GBC tumors, exhibiting a 69.6% reduction in tumor size in the treated group compared to the control group. nih.gov
Table 3: In Vivo Efficacy of Hsp90 Inhibitor in a Xenograft Model Results from a subcutaneous gallbladder cancer xenograft model. nih.gov
| Parameter | Finding |
|---|---|
| Model | Subcutaneous GBC xenograft in NOD-SCID mice |
| Treatment | 17-AAG |
| Outcome | 69.6% reduction in tumor size vs. control (p < 0.05) |
Based on a comprehensive search of scientific literature, there is no publicly available information on a chemical compound specifically named “AAG-1 hydrochloride.” The search results did not yield any data related to its biomarker analysis, analytical quantification, or computational chemistry studies.
It is possible that "this compound" is an internal research code, a novel compound not yet described in published literature, or a misnomer. The search results frequently identified "AAG" as an abbreviation for Alpha-1-Acid Glycoprotein (B1211001), a well-studied protein biomarker, but this is distinct from a specific small molecule hydrochloride salt.
Due to the absence of any specific data for "this compound," it is not possible to generate the requested article while adhering to the principles of scientific accuracy and avoiding the creation of speculative or unsubstantiated information.
Biophysical Methods for Interaction Characterization (e.g., Circular Dichroism, Microscale Thermophoresis)
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the conformational changes in a protein, such as alpha-1-acid glycoprotein (AAG), upon the binding of a ligand like this compound. nih.govjohnshopkins.edu This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. johnshopkins.edu Proteins, with their complex three-dimensional structures, exhibit characteristic CD spectra in the far-UV region (190-250 nm), which is sensitive to the protein's secondary structure (alpha-helices, beta-sheets, and random coils).
When a drug binds to AAG, it can induce conformational changes in the protein, which are reflected as alterations in the CD spectrum. nih.gov These spectral changes can provide qualitative information about the nature of the binding interaction and its impact on the protein's structure. For instance, a shift in the wavelength of maximum absorbance or a change in the molar ellipticity can indicate a rearrangement of the protein's secondary structural elements.
Furthermore, induced CD (ICD) spectra can be observed in the near-UV or visible region if the bound drug is achiral but becomes optically active upon binding to the chiral protein environment. nih.govresearchgate.net The analysis of ICD spectra can yield valuable information about the binding environment of the drug within the protein. nih.govresearchgate.net For example, studies on the interaction of various drugs with AAG have utilized ICD to probe the involvement of specific amino acid residues, such as tryptophan, in the binding pocket. nih.gov These studies have demonstrated that the chiral non-degenerate exciton (B1674681) coupling between the drug's chromophore and the indole (B1671886) ring of a tryptophan residue can be a key spectroscopic signature of binding. nih.gov
Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a powerful, immobilization-free technique used to quantify biomolecular interactions in solution with high precision. nih.govnih.govspringernature.com The method is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. unl.edu This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell. mdpi.com
In a typical MST experiment to study the interaction of this compound with its target protein, one of the binding partners is fluorescently labeled. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescently labeled molecule is monitored. unl.edu When the ligand (e.g., this compound) binds to the labeled protein, the complex will have different thermophoretic properties compared to the unbound protein. This change in thermophoresis is measured and plotted against varying concentrations of the unlabeled ligand to generate a binding curve. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be accurately determined. nih.gov
MST offers several advantages for studying drug-protein interactions, including low sample consumption, rapid measurements, and the ability to perform assays in complex biological liquids. unl.edu
Detailed Research Findings
While specific data for a compound explicitly named "this compound" is not available in the public domain, extensive research on the interaction of various ligands with alpha-1-acid glycoprotein (AAG) provides a clear framework for how these biophysical methods are applied. A recent study utilized Microscale Thermophoresis to quantify the binding affinities of seven different drugs to both native and desialylated AAG. The results of this study, which are illustrative of the type of data generated in such research, are presented in the table below. nih.govresearchgate.net
| Compound | Target | Dissociation Constant (Kd) in µM |
|---|---|---|
| Carvedilol | Native AAG | 1.3 ± 0.2 |
| Carvedilol | Desialylated AAG | 0.7 ± 0.1 |
| Diltiazem | Native AAG | 15.4 ± 1.8 |
| Diltiazem | Desialylated AAG | 16.2 ± 2.5 |
| Dipyridamole | Native AAG | 0.8 ± 0.1 |
| Dipyridamole | Desialylated AAG | 1.5 ± 0.2 |
| Imipramine | Native AAG | 2.1 ± 0.3 |
| Imipramine | Desialylated AAG | 4.6 ± 0.8 |
| Lidocaine | Native AAG | 3.8 ± 0.5 |
| Lidocaine | Desialylated AAG | 7.2 ± 1.1 |
| Propranolol | Native AAG | 1.9 ± 0.3 |
| Propranolol | Desialylated AAG | 3.5 ± 0.6 |
| Vinblastine | Native AAG | 6.7 ± 1.0 |
| Vinblastine | Desialylated AAG | 11.5 ± 1.9 |
This table presents the equilibrium dissociation constants (Kd) for the binding of various drugs to native and desialylated alpha-1-acid glycoprotein (AAG), as determined by Microscale Thermophoresis. The data is adapted from a study by Kalani et al. (2024) and serves as an example of the quantitative binding affinity data that can be obtained using this technique. nih.govresearchgate.net
The data demonstrates that MST can precisely quantify the binding affinity and reveal subtle differences in interaction due to modifications of the protein, such as desialylation. nih.govresearchgate.net Such quantitative data is invaluable for structure-activity relationship (SAR) studies and for understanding the molecular determinants of binding.
Viii. Emerging Research Themes and Future Directions
Unraveling Complex Regulatory Networks Mediated by Hsp90 Inhibition
Hsp90 inhibition does not simply target a single protein but disrupts entire signaling networks that are fundamental to oncogenesis. researchgate.net Research shows that inhibiting Hsp90 leads to the degradation of a wide array of client proteins, thereby affecting multiple pathways simultaneously. nih.govspandidos-publications.com
In preclinical models of glioblastoma, the Hsp90 inhibitor onalespib (B1677294) has been shown to deplete key survival-promoting proteins like EGFR (both wild-type and mutant forms) and AKT. researchgate.net This leads to the suppression of downstream signaling through ERK and S6, which in turn inhibits proliferation, migration, and angiogenesis. researchgate.net The ability of Hsp90 inhibitors to target mutated oncoproteins, which may be more reliant on the chaperone than their wild-type counterparts, makes this an attractive therapeutic strategy. bpsbioscience.com
A novel layer of regulation uncovered by recent research is the effect of Hsp90 inhibitors on mRNA splicing. In prostate cancer models, onalespib was found to reduce levels of the androgen receptor splice variant AR-V7, which is associated with resistance to hormone therapies. aacrjournals.orgnih.gov This effect was not due to protein degradation but rather a disruption of AR-V7 mRNA splicing. nih.gov Transcriptome-wide analysis confirmed that onalespib altered the splicing of hundreds of genes in prostate cancer cells, revealing a new mechanism of action for this class of drugs. aacrjournals.orgnih.gov This finding suggests that Hsp90 plays a role in the complex machinery of gene expression that extends beyond protein folding.
Table 1: Key Signaling Proteins and Networks Modulated by Hsp90 Inhibition
| Client Protein/Pathway | Cancer Type/Model | Effect of Hsp90 Inhibition | Reference(s) |
|---|---|---|---|
| EGFR, AKT, ERK, S6 | Glioblastoma | Depletion/inhibition of signaling network, reduced proliferation and migration. | researchgate.net |
| Androgen Receptor (AR), AR-V7 | Prostate Cancer | Depletion of full-length AR; disruption of AR-V7 mRNA splicing. | aacrjournals.orgnih.gov |
| KIT, PDGFRα | Gastrointestinal Stromal Tumors (GIST) | Rationale for use in GIST by targeting critical pathogenic kinases. | aacrjournals.org |
Synergistic Combination Strategies with Other Therapeutic Agents (e.g., Proteasome Inhibitors) in Preclinical Settings
A significant area of emerging research is the use of Hsp90 inhibitors in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance. mdpi.com Preclinical studies have repeatedly demonstrated synergistic effects when Hsp90 inhibitors are paired with chemotherapy, radiation, and other targeted drugs. nih.govmedchemexpress.com
The combination of Hsp90 inhibitors with proteasome inhibitors like bortezomib (B1684674) has shown particular promise. mdpi.com In multiple myeloma models, IPI-504 and bortezomib acted synergistically, leading to complete and durable tumor regression in xenograft models. medchemexpress.com This synergy is thought to arise because cells treated with proteasome inhibitors up-regulate heat shock proteins as a stress response; inhibiting Hsp90 concurrently thus removes this survival mechanism. nih.gov This combination has been shown to overcome bortezomib resistance in mantle cell lymphoma models by promoting the degradation of the endoplasmic reticulum chaperone BiP/Grp78. atlasgeneticsoncology.org
Hsp90 inhibitors also act as potent radiosensitizers. In preclinical models of glioblastoma and other solid tumors, onalespib enhanced the effects of radiotherapy, leading to increased cell death, reduced migration, and delayed tumor growth. nih.govmdpi.com The proposed mechanism involves the downregulation of proteins involved in DNA repair and cell signaling. nih.gov
Furthermore, synergistic or additive effects have been observed when combining Hsp90 inhibitors with conventional chemotherapy agents. For instance, onalespib has shown synergy with temozolomide (B1682018) in malignant glioma models, and IPI-504 has demonstrated synergistic cell death with docetaxel (B913) in non-small cell lung cancer (NSCLC) models. researchgate.netfrontiersin.orghsp90.ca
Table 2: Preclinical Synergistic Combination Strategies
| Hsp90 Inhibitor | Combination Agent | Cancer Model | Observed Effect | Reference(s) |
|---|---|---|---|---|
| IPI-504 | Bortezomib (Proteasome Inhibitor) | Multiple Myeloma, Mantle Cell Lymphoma | Synergistic anti-tumor activity, durable tumor regression, overcomes resistance. | nih.govatlasgeneticsoncology.orgmedchemexpress.com |
| Onalespib | Radiotherapy | Glioblastoma, Colorectal Cancer, Head and Neck Cancer | Synergistic anti-cancer effects, delayed tumor growth, prolonged survival. | nih.govmdpi.com |
| Onalespib | Temozolomide (Chemotherapy) | Malignant Glioma | Synergistic antiproliferative effect, extended survival in vivo. | researchgate.netfrontiersin.org |
| IPI-504 | Docetaxel (Chemotherapy) | Non-Small Cell Lung Cancer (NSCLC) | Enhanced cell death, tumor growth inhibition. | hsp90.ca |
Development of Advanced Preclinical Models for Translational Research
To better predict clinical outcomes and understand the complex biology of Hsp90 inhibition, researchers are utilizing increasingly sophisticated preclinical models. These models are crucial for translational research, aiming to bridge the gap between laboratory findings and clinical applications. researchgate.net
The evaluation of compounds like onalespib and IPI-504 has moved beyond simple 2D cell cultures to more clinically relevant systems. Three-dimensional (3D) spheroid models are used to better mimic the tumor microenvironment and have shown that the combination of onalespib with therapies like ¹⁷⁷Lu-DOTATATE can exert synergistic effects in neuroendocrine tumor spheroids. nih.gov
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming standard for evaluating efficacy. nih.gov These models are considered more reliable for predicting clinical response. nih.gov For instance, the antitumor activity of IPI-504 was demonstrated in pancreatic cancer xenografts obtained directly from patients. ascopubs.org Similarly, onalespib's efficacy in combination with temozolomide was confirmed in a mouse xenograft model using an aggressive patient-derived glioma stem-like cell (GSC) line. researchgate.netplos.org GSCs themselves are a critical preclinical model, as they are thought to drive tumor recurrence and treatment resistance. researchgate.net
Innovative in vivo models, such as the orthotopic intracranial zebrafish glioma model, have also been employed. frontiersin.orgplos.org These models allow for rapid evaluation of drug efficacy and survival benefits, as demonstrated in studies combining onalespib and temozolomide. researchgate.netfrontiersin.org The ability of onalespib to cross the blood-brain barrier, a critical feature for treating brain tumors, was also validated in mouse models. researchgate.netplos.org
Exploration of Novel Therapeutic Applications Beyond Oncology
While the primary focus of Hsp90 inhibitor development has been cancer, emerging preclinical research highlights their potential in a variety of non-oncological diseases. nih.govnih.gov The central role of Hsp90 in regulating inflammatory and immune responses makes it an attractive target for autoimmune and inflammatory disorders. nih.govmdpi.comnih.gov
Preclinical studies have shown that Hsp90 inhibitors can ameliorate disease in rodent models of rheumatoid arthritis, systemic lupus erythematosus, and experimental autoimmune encephalomyelitis. nih.govfrontiersin.org The therapeutic effect is believed to stem from the blockade of key signaling molecules in both innate and adaptive immune cells. nih.govnih.gov In models of inflammatory skin diseases like psoriasis and atopic dermatitis, Hsp90 inhibition has been shown to alleviate skin inflammation by targeting various inflammatory cytokines and signaling pathways. mdpi.comfrontiersin.org
There is also growing interest in the role of Hsp90 in neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins. atlasgeneticsoncology.orgalzdiscovery.org In preclinical models of Alzheimer's, Parkinson's, and Huntington's disease, Hsp90 inhibitors have demonstrated neuroprotective effects, partly by promoting the degradation of toxic protein aggregates and inducing the expression of protective heat shock proteins like Hsp70. atlasgeneticsoncology.orgbertin-bioreagent.com
Furthermore, Hsp90 inhibitors are being investigated for cardiovascular diseases. mdpi.com They have shown potential in models of cardiac fibrosis and heart failure. mdpi.com However, clinical studies have also noted transient, dose-related cardiovascular effects, such as bradycardia and PR interval lengthening, indicating that careful monitoring is required when exploring these applications. plos.org
Integration of Omics Data for Systems-Level Understanding
To fully comprehend the multifaceted impact of Hsp90 inhibition, researchers are increasingly turning to "omics" technologies. Integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a systems-level perspective on the drug's mechanism of action and can help identify biomarkers of response.
Proteomic profiling has been instrumental in identifying the client proteins and pathways affected by Hsp90 inhibitors. In a study on pancreatic cancer, a proteomics approach using isotope tags for relative and absolute quantitation (iTRAQ) identified numerous proteins that were up- or down-regulated following treatment with IPI-504, implicating pathways involved in signal transduction, immune response, and metabolism. ascopubs.org
Transcriptomic analysis, particularly RNA sequencing, has provided novel insights into how Hsp90 inhibitors function. A key example is the discovery that onalespib alters the alternative splicing of hundreds of genes in prostate cancer cells, including the androgen receptor. aacrjournals.orgnih.gov This finding, which would have been missed by focusing solely on protein levels, opens up new avenues for understanding Hsp90's role in gene regulation.
The integration of these multi-omics datasets is essential for building comprehensive models of drug action. By combining proteomic data with gene expression profiles, researchers can identify which protein changes are regulated at the transcriptional level and uncover novel pharmacodynamic markers. ascopubs.org This systems-level approach is critical for developing personalized medicine strategies, where patient-specific omics data could predict their response to Hsp90 inhibitors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for AAG-1 hydrochloride, and how can purity be validated?
- Methodological Answer : this compound synthesis typically involves quinolone intermediates (e.g., via condensation reactions under acidic conditions). To validate purity, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, cross-referenced with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Ensure compliance with reproducibility standards by documenting reaction parameters (temperature, solvent ratios, and catalyst concentrations) in detail . Purity thresholds should align with pharmacopeial guidelines (≥95% by area normalization).
Q. How should researchers design initial stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Employ accelerated stability testing by preparing buffered solutions (pH 3–9) and incubating samples at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy and mass spectrometry (MS). Use Arrhenius plots to extrapolate shelf-life data. Include control batches and triplicate measurements to minimize variability .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow institutional chemical hygiene plans (e.g., OSHA guidelines). Use nitrile gloves (tested for HCl compatibility), fume hoods for weighing, and emergency eyewash stations. Document deviations from SOPs and report spills immediately. Training records must include SDS review and hazard-specific drills .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound degradation products be resolved?
- Methodological Answer : Perform tandem MS (MS/MS) to confirm fragmentation patterns and compare with computational predictions (e.g., in silico tools like MassFrontier). For NMR discrepancies, use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign proton-carbon couplings. Cross-validate with independent synthetic standards and publish raw data for peer scrutiny .
Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in this compound bioactivity assays?
- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use bootstrap resampling to estimate confidence intervals for EC50 values. For outlier removal, predefine exclusion criteria (e.g., ±3 SD from the mean) and report excluded datasets in supplementary materials. Replicate studies using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How can researchers optimize this compound formulations to enhance bioavailability while minimizing aggregation?
- Methodological Answer : Screen co-solvents (e.g., PEG 400, cyclodextrins) using phase-solubility diagrams. Characterize particle size via dynamic light scattering (DLS) and confirm amorphous/crystalline states with X-ray powder diffraction (XRPD). Validate dissolution profiles in simulated biological fluids (e.g., FaSSIF) and correlate with in vivo pharmacokinetic data .
Data Reporting and Reproducibility
Q. What criteria should guide the selection of analytical methods for this compound in multi-institutional studies?
- Methodological Answer : Prioritize methods with ICH Q2(R2)-validated parameters (linearity, LOD/LOQ, precision). Cross-calibrate instruments using certified reference materials. Publish detailed protocols in open-access repositories (e.g., Zenodo) with machine-readable metadata. For inter-lab comparisons, use standardized reporting templates (e.g., ASTM E1578) .
Q. How should conflicting in vitro and in vivo efficacy data for this compound be addressed in grant proposals?
- Methodological Answer : Propose mechanistic studies (e.g., transporter inhibition assays, plasma protein binding assays) to identify bioavailability barriers. Justify hypotheses with pharmacokinetic-pharmacodynamic (PK/PD) modeling. Include milestones for iterative refinement, such as in silico ADMET predictions followed by zebrafish toxicity screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
